molecular formula C5H8O2 B046785 4-Pentenoic acid CAS No. 591-80-0

4-Pentenoic acid

Cat. No.: B046785
CAS No.: 591-80-0
M. Wt: 100.12 g/mol
InChI Key: HVAMZGADVCBITI-UHFFFAOYSA-N
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Description

4-Pentenoic acid, also known as allylacetic acid, is an organic compound with the molecular formula C5H8O2. It is a mono-carboxylic acid with an unbranched chain of five carbons, including a double bond between the fourth and fifth carbons. This compound is also referred to as pent-4-enoic acid .

Mechanism of Action

Target of Action

4-Pentenoic acid, also known as Allylacetic acid, is a mono-carboxylic acid with an unbranched chain of five carbons connected by three single bonds and one double bond It has been used to inhibit fatty acid oxidation in rat heart mitochondria .

Biochemical Pathways

This compound affects the biochemical pathway of fatty acid oxidation. It inhibits this pathway, leading to changes in energy production within the cell

Pharmacokinetics

It is known that the compound undergoes enterohepatic circulation (ehc), which is a process where the compound is recycled in the plasma . This process can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of fatty acid oxidation. This can lead to changes in energy production within the cell . .

Biochemical Analysis

Biochemical Properties

4-Pentenoic acid interacts with various enzymes and proteins in biochemical reactions. It has been used to inhibit fatty acid oxidation in rat heart mitochondria . The sulfonation of this compound yields the corresponding γ-lactone .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to decrease long chain fatty acids oxidation and gluconeogenesis . It also inhibits glycolysis and lactate oxidation to CO2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is metabolized in mitochondria by two pathways, one of which yields 3-keto-4-pentenoyl-CoA . This compound acts as both a reversible and irreversible inhibitor of 3-ketoacyl-CoA thiolase, thereby inhibiting fatty acid oxidation .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. For instance, it has been shown to have a boiling point of 188.5±0.0 °C at 760 mmHg

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, it has been shown to decrease gluconeogenesis from pyruvate and increase 14C02 production from uniformly labeled glucose-14C, resulting in hypoglycemia

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in mitochondria, yielding 3-keto-4-pentenoyl-CoA . This compound inhibits 3-ketoacyl-CoA thiolase, affecting fatty acid oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentenoic acid can be synthesized through various methods. One common method involves the esterification of allyl alcohol with acetic acid, followed by hydrolysis . Another method includes the oxidation of 4-pentenal using specific catalysts .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic rearrangement of 2-pentenoic acid or 3-pentenoic acid. This process involves the use of noble metal catalysts such as platinum or palladium .

Chemical Reactions Analysis

Types of Reactions: 4-Pentenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Pentenoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Pentenoic acid (pent-2-enoic acid)
  • 3-Pentenoic acid (pent-3-enoic acid)

Comparison: 4-Pentenoic acid is unique due to its specific position of the double bond, which influences its reactivity and applications. Unlike 2-pentenoic acid and 3-pentenoic acid, this compound has a double bond at the fourth position, making it more suitable for certain chemical reactions and industrial applications .

Properties

IUPAC Name

pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAMZGADVCBITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044448
Record name 4-Pentenoic acid
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a cheese-like odour
Record name 4-Pentenoic acid
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Record name 4-Pentenoic acid
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Solubility

slightly soluble in water; soluble in alcohol and ether
Record name 4-Pentenoic acid
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Density

0.970-0.990 (20°)
Record name 4-Pentenoic acid
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CAS No.

591-80-0
Record name 4-Pentenoic acid
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Record name 4-Pentenoic acid
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Record name Pent-4-enoic acid
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Record name 4-PENTENOIC ACID
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Record name 4-Pentenoic acid
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Melting Point

-22.5 °C
Record name 4-Pentenoic acid
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

To a boiling solution of 2-(2-methylphenyl)-3-methylbutyronitrile (Herz W., J.Am.Chem.Soc. 80, 3139, 1958) (207.9 g) and 86% 3,3-diethoxypropylchloride (154 g) in anhydrous toluene (1250 ml) is dropped during about 50 minutes under stirring 107.7 g of a 50% toluenic sodium amide suspension (NaNH2 content 53.8 g) and the mixture is refluxed under continuous stirring for 6 hours. On subsequent cooling, the stirred mixture is diluted with water (300 ml), the toluenic portion is separated and the aqueous phase is extracted with toluene. The organic solutions are combined, washed with water and saturated brine (aqueous sodium chloride solution) until the reaction is neutral, and then it is dried over anhydrous sodium sulfate. Finally, the solvent is evaporated under reduced pressure and the residue is distilled to give 302.9 g (83.2%) of 5,5-diethoxy-2-isopropyl-2-(2-methylphenyl-valeronitrile, b.p. 102° to 104° C. at 4 Pa.
Quantity
207.9 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The solution of trimethylsilylmethyllithium (about 0.43 mol) prepared from 8.7 g (1.25 mol) of lithium powder and 74 ml (61.6 g, 0.5 mol) of chloromethyltrimethylsilane in 450 ml of pentane was placed in a 750 ml four-necked sulphonation flask provided with a magnetic stirrer, dropping funnel, condenser and argon gasification. Then a solution of 60.0 g (0.33 mol) of 4,6,6-trimethyl-5,6,7,7a-tetrahydro-1,3-benzodioxol-5-one in 75 ml of tetrahydrofuran was added dropwise thereto at −20° C. within 30 minutes. The mixture was warmed slowly to room temperature and subsequently the pentane was distilled off up to the boiling point 62° C. over a Vigreux column. The pentane, which was distilled off, was replaced continuously with 500 ml of tetrahydrofuran. Finally, the mixture was heated at reflux for 12 hours under GC control. Subsequently, it was cooled to 0° C., 200 ml of water were added dropwise, the phases were separated and the aqueous phase was extracted three times with 100 ml of pentane each time. The entire organic phase was washed with 150 ml of saturated sodium bicarbonate solution and sodium chloride solution, dried over anhydrous sodium sulphate, filtered and concentrated. This gave 67.5 g of a yellow oil, which was distilled over a 10 cm packed column. At a boiling temperature of 38° C./0.04 mbar (4 Pa) there were obtained 49.0 g (82% yield) of 4,6,6-trimethyl-5,6,7,7a-tetrahydro-5-methylidene-1,3-benzodioxol as a colorless oil. The analytical data of the product were the same as those of the product of Example 7.
Quantity
0.43 mol
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
4,6,6-trimethyl-5,6,7,7a-tetrahydro-1,3-benzodioxol-5-one
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 500 mL three-necked round-bottom flask equipped with magnetic stirring, oil bath heat, and connection to a nitrogen bubbler was charged with 17.2 g of N-methylperfluorobutanesulfonamide (C4F9SO2NHCH3) and 250 mL dimethyl sulfoxide. Stirring was begun, and the solid dissolved within a few minutes. A solution of 4.0 g of potassium hydroxide in 5 mL of water was added via pipette, and stirring was continued for another 30 min while the oil bath was heated to 80° C. By the end of this period most of the potassium hydroxide had dissolved. 11-Bromo-1-undecene, obtained from Aldrich Chemical Co. (95 percent purity, 12.3 g) was then added to the flask via pipette, and the reaction mixture was left to stir for 19 hr at 80° C. The oil bath was then removed to allow the mixture to cool, and the flask contents were poured into a separatory funnel. The mixture separated into two liquid phases, and the lower layer was drawn off. The upper phase was diluted with an equal volume of water, causing separation of a small amount of lower phase. This was also drawn off and combined with the first batch. The combined crude product (18.0 g) was dissolved in 150 ml dichloromethane and washed successively with 100 ml portions of water, 10 weight percent aqueous potassium hydroxide solution, water, and brine. The dichloromethane solution was dried over anhydrous magnesium sulfate and filtered, then solvent was removed on a rotary evaporator at water aspirator pressure. This left 17.9 g light straw-colored liquid product. Bulb-to-bulb vacuum distillation of 17.3 g crude product at 160-180° C. and 0.3 torr (4 Pa) gave 16.2 g of N-(10-undecenyl)-N-methylperfluorobutanesulfonamide as a clear, colorless liquid distillate.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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